molecular formula C12H13NO2 B14175925 2-Naphthylamine, 5,6-dimethoxy- CAS No. 23922-96-5

2-Naphthylamine, 5,6-dimethoxy-

Cat. No.: B14175925
CAS No.: 23922-96-5
M. Wt: 203.24 g/mol
InChI Key: OXDJLMVTXLXCHL-UHFFFAOYSA-N
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Description

2-Naphthylamine, 5,6-dimethoxy- is a chemical compound belonging to the class of naphthylamines Naphthylamines are derivatives of naphthalene, which consist of two fused benzene rings This compound is characterized by the presence of two methoxy groups (-OCH₃) attached to the naphthalene ring at positions 5 and 6, and an amino group (-NH₂) at position 2

Preparation Methods

The synthesis of 2-Naphthylamine, 5,6-dimethoxy- typically involves the following steps:

    Starting Material: The synthesis begins with 2-naphthol, which is commercially available.

    Methoxylation: The 2-naphthol undergoes methoxylation to introduce methoxy groups at positions 5 and 6. This can be achieved using methanol and a suitable catalyst under controlled conditions.

    Amination: The methoxylated intermediate is then subjected to amination to introduce the amino group at position 2.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Naphthylamine, 5,6-dimethoxy- undergoes various chemical reactions, including:

Scientific Research Applications

2-Naphthylamine, 5,6-dimethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthylamine, 5,6-dimethoxy- involves its interaction with molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes such as oxidative stress and inflammation .

Comparison with Similar Compounds

2-Naphthylamine, 5,6-dimethoxy- can be compared with other naphthylamine derivatives, such as:

The presence of methoxy groups in 2-Naphthylamine, 5,6-dimethoxy- enhances its chemical reactivity and potential biological activities, making it unique among its peers.

Properties

CAS No.

23922-96-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5,6-dimethoxynaphthalen-1-amine

InChI

InChI=1S/C12H13NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h3-7H,13H2,1-2H3

InChI Key

OXDJLMVTXLXCHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)N)OC

Origin of Product

United States

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